ADU-S100, also known as MIW815, is a synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) receptor. This compound plays a significant role in activating the innate immune system, which is crucial for inducing a robust immune response against various diseases, particularly cancer. ADU-S100 has been shown to activate all known human and mouse STING variants, leading to the production of cytokines and chemokines that facilitate T-cell mediated immune responses against tumor cells .
ADU-S100 is classified as a small molecule and is currently under investigation for its therapeutic potential. The compound is synthesized in laboratories and is not naturally occurring. Its chemical formula is with an average molecular weight of approximately 757.49 g/mol . The compound is available in various salt forms, including ammonium and disodium salts, which are used for research purposes .
ADU-S100 can be synthesized through several methods, typically involving the assembly of its cyclic dinucleotide structure using phosphoramidite chemistry. The synthesis process generally includes:
For example, one study utilized liposomal encapsulation techniques to enhance the stability and delivery of ADU-S100, demonstrating its synthesis within lipid formulations .
The molecular structure of ADU-S100 features a complex arrangement that includes multiple nitrogenous bases linked by sugar-phosphate backbones. The specific stereochemistry of the compound contributes to its biological activity. The structural formula can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal the spatial arrangement of atoms within the molecule .
The mechanism by which ADU-S100 exerts its effects involves several steps:
Studies have demonstrated that ADU-S100 can lead to significant tumor regression in preclinical models by enhancing systemic immunity against cancer cells .
ADU-S100 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in therapeutic applications.
ADU-S100 has significant potential applications in immunotherapy, particularly for cancer treatment. Its role as a STING agonist makes it a candidate for:
Research continues to explore its efficacy across various tumor types and its potential combination with other therapeutic modalities .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3